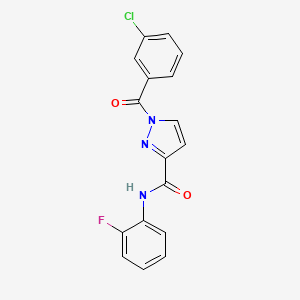![molecular formula C18H23N7O2 B5562449 N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5562449.png)
N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that often exhibit significant biological activity, making them subjects of interest in pharmaceutical research and material science. Their structure contains multiple heterocyclic systems, which can impart a variety of chemical and physical properties.
Synthesis Analysis
The synthesis of complex molecules like this often involves multistep reactions, starting from simpler precursors. A common approach may involve the use of acid-catalysed intramolecular Friedel-Crafts cyclization, followed by further functionalization steps to introduce the specific side chains and functional groups present in the compound (Acosta Quintero et al., 2016). This process allows for the formation of the intricate heterocyclic framework characteristic of the compound.
Molecular Structure Analysis
Molecular structure analysis often relies on spectroscopic techniques, including NMR and X-ray crystallography, to elucidate the arrangement of atoms within the molecule. Compounds similar to the one often exhibit complex sheet formations through hydrogen bonding and other intermolecular interactions (Acosta Quintero et al., 2016).
Aplicaciones Científicas De Investigación
Antitumor Applications
N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide and related compounds have been explored for their potential in antitumor activities. Studies have shown that certain imidazotetrazines, which share structural similarities with the compound , exhibit curative activity against certain types of leukemia. These compounds may act as prodrugs, modifying and enhancing the efficacy of existing antitumor agents (Stevens et al., 1984).
Synthesis Techniques
Modern synthesis techniques, such as microwave-assisted synthesis, have been employed in the creation of compounds related to N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide. These techniques offer advantages in terms of higher yields and shorter synthesis times, contributing to the efficient production of biologically active compounds (Youssef et al., 2012).
Structural Analysis and Identification
Research has also focused on the structural analysis and identification of similar compounds. Studies include the synthesis and analytical characterization of isomers and related compounds, providing valuable information for the development of new pharmaceutical agents (McLaughlin et al., 2016).
Development of Serotonin-3 (5-HT3) Receptor Antagonists
Compounds structurally related to N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide have been explored for their potential as potent serotonin-3 (5-HT3) receptor antagonists. These studies are crucial for the development of new treatments for conditions influenced by 5-HT3 receptors (Harada et al., 1995).
Continuous Flow Synthesis
The safe and reliable synthesis of related compounds in a continuous flow format has been a significant area of research. This approach enhances safety, especially when dealing with potentially explosive intermediates, and improves overall efficiency and scalability of the synthesis process (Gutmann et al., 2012).
Propiedades
IUPAC Name |
N-(1-methyl-4-propan-2-yloxyindazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2/c1-11(2)27-14-9-6-8-13-15(14)16(21-24(13)3)19-18(26)12-7-4-5-10-25-17(12)20-22-23-25/h6,8-9,11-12H,4-5,7,10H2,1-3H3,(H,19,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEMSLWCXXBKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C(=NN2C)NC(=O)C3CCCCN4C3=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5562389.png)
![N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5562393.png)
![ethyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5562394.png)
![ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B5562396.png)
![3-ethyl-8-[4-(4-methoxyphenyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562406.png)
![N-[1-(6-methylpyridin-3-yl)ethyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5562413.png)
![1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5562421.png)

![4-tert-butyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5562443.png)
![N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562451.png)
![1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole](/img/structure/B5562459.png)